Ipronidazole-d3

描述

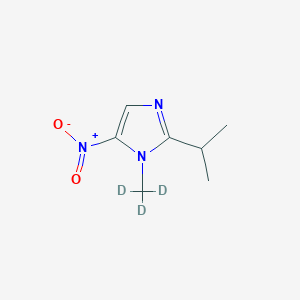

Structure

3D Structure

属性

IUPAC Name |

5-nitro-2-propan-2-yl-1-(trideuteriomethyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAFJUSDNOSFFY-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1C(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583597 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-5-nitro-2-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015855-83-0 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-5-nitro-2-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015855-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ipronidazole-d3 (CAS: 1015855-83-0): A Technical Guide for Advanced Analytical Applications

This guide provides an in-depth technical overview of Ipronidazole-d3, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of the antiprotozoal agent Ipronidazole. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the fundamental principles of its application, supported by practical insights and methodologies.

Section 1: Introduction to Ipronidazole and the Critical Role of Stable Isotope Dilution Analysis

Ipronidazole is a synthetic nitroimidazole compound primarily used in veterinary medicine to treat and prevent protozoal infections, such as histomoniasis (blackhead disease) in turkeys and swine dysentery.[1][2] Its mechanism of action involves the reduction of its nitro group within anaerobic bacteria and protozoa, leading to the formation of reactive intermediates that damage microbial DNA.[1][3] Due to its use in food-producing animals, regulatory bodies worldwide monitor its residue levels in animal tissues to ensure food safety.[4][5]

Accurate and precise quantification of Ipronidazole residues is paramount. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred analytical techniques for this purpose.[6] However, these methods are susceptible to variations arising from sample matrix effects, inconsistencies in sample preparation, and fluctuations in instrument response.[7] To counteract these variabilities, the stable isotope dilution analysis (SIDA) method is employed, which relies on a stable isotope-labeled (SIL) internal standard. This compound serves as the ideal internal standard for Ipronidazole analysis.

Deuterated internal standards are compounds where one or more hydrogen atoms have been replaced by deuterium.[7] Because they are chemically identical to the analyte, they exhibit similar behavior during sample extraction, chromatography, and ionization.[8] However, due to the mass difference, they can be distinguished by the mass spectrometer, allowing for reliable correction of analytical errors.[7][9]

Section 2: Physicochemical Properties and Characterization of this compound

Accurate characterization of an analytical standard is the foundation of any quantitative method. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1015855-83-0 | [6][10][11] |

| Chemical Name | 1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole | [10] |

| Alternate Names | 2-Isopropyl-1-methyl-d3-5-nitro-1H-imidazole | [12] |

| Molecular Formula | C₇H₈D₃N₃O₂ | [10][11] |

| Formula Weight | 172.20 g/mol | [10][11][13] |

| Mass Shift (M+) | +3 | [11] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [10] |

| Format | Solid / Neat | [10][11] |

| Solubility | Soluble in Methanol | [10] |

| Unlabeled CAS No. | 14885-29-1 | [6][13] |

Storage and Stability: For long-term use, this compound should be stored at -20°C.[10] Under these conditions, it is stable for at least four years.[10] Stock solutions prepared from the solid standard should also be stored at low temperatures (-20°C) in the dark to ensure stability, with a typical shelf life of up to 5 years for stock solutions.

Section 3: The Principle of Isotope Dilution Mass Spectrometry with this compound

The core principle of using this compound is to add a known quantity of it to every sample, calibrant, and quality control sample at the very beginning of the analytical workflow. As the deuterated standard behaves virtually identically to the native analyte, any loss of analyte during sample processing steps (e.g., extraction, cleanup) will be mirrored by a proportional loss of the internal standard.[9]

The mass spectrometer detects both the analyte and the internal standard. By calculating the ratio of the analyte's signal intensity to the internal standard's signal intensity, the variations are normalized. A calibration curve is constructed by plotting this ratio against the concentration of the analyte in the calibration standards.[9] This approach significantly improves the accuracy, precision, and robustness of the quantification.[6][8]

Figure 1: A generalized workflow for quantitative analysis using this compound as an internal standard.

Section 4: Analytical Methodology: A Practical Approach

This section outlines a typical protocol for the determination of Ipronidazole in animal tissue using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods for nitroimidazole analysis.[14][15]

Reagents and Materials

-

This compound (CAS 1015855-83-0): Analytical standard grade.

-

Ipronidazole (CAS 14885-29-1): Analytical standard grade.

-

Solvents: Acetonitrile, Methanol, Ethyl Acetate (HPLC or LC-MS grade).

-

Acids/Buffers: Formic acid, Ammonium acetate.

-

Water: Ultrapure water (18.2 MΩ·cm).

-

Solid-Phase Extraction (SPE): Strongly acidic cation exchange cartridges may be used for cleanup.[14]

Preparation of Standard Solutions

-

Primary Stock Solutions (e.g., 1 mg/mL): Accurately weigh the neat Ipronidazole and this compound standards and dissolve in methanol to create individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stocks with a suitable solvent mixture (e.g., methanol/water).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking all samples (e.g., 100 ng/mL). The concentration should be chosen to yield a robust signal in the analytical system.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank matrix extract with varying concentrations of Ipronidazole and a constant concentration of the this compound internal standard spiking solution.

Sample Preparation Protocol (Example for Muscle Tissue)

-

Homogenization: Weigh 2-5 g of homogenized tissue into a polypropylene centrifuge tube.

-

Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample.

-

Extraction: Add an appropriate extraction solvent (e.g., acetonitrile or ethyl acetate), vortex thoroughly, and centrifuge to separate the layers.

-

Defatting (if necessary): For fatty matrices, a defatting step with a non-polar solvent like n-hexane may be required.[14]

-

Evaporation: Transfer the supernatant (the organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[14]

-

Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase starting condition (e.g., 1 mL of 0.1% formic acid in water/acetonitrile).[14] Vortex and filter or centrifuge before injection.

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol is typical.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Table 2: Illustrative MRM Transitions for Ipronidazole and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| Ipronidazole | 170.1 | e.g., 128.1 | Quantifier |

| Ipronidazole | 170.1 | e.g., 113.1 | Qualifier |

| This compound | 173.1 | e.g., 131.1 | Internal Standard |

Note: Specific MRM transitions and collision energies must be optimized on the specific instrument being used.

Figure 2: Schematic of the LC-MS/MS detection process for targeted quantification.

Section 5: Applications in Research and Regulated Environments

The primary application of this compound is in quantitative residue analysis for food safety and veterinary drug monitoring.[6] Specific applications include:

-

Residue Control: Monitoring Ipronidazole levels in food products such as poultry, eggs, and pork.[6][15]

-

Pharmacokinetic and Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of Ipronidazole in animals.[6][16]

-

Method Development and Validation: Serving as a crucial component in the validation of new analytical methods for nitroimidazoles.[6]

-

Environmental Monitoring: Analyzing environmental samples for the presence of veterinary drug residues.[6]

Section 6: Conclusion

This compound (CAS: 1015855-83-0) is an indispensable tool for any laboratory conducting quantitative analysis of Ipronidazole. Its use as a stable isotope-labeled internal standard within a robust LC-MS/MS workflow provides the highest level of analytical confidence by effectively compensating for matrix effects and procedural variability. By adhering to the principles and methodologies outlined in this guide, researchers and analysts can achieve accurate, reproducible, and defensible results in both research and regulated testing environments.

References

- 1. CAS 14885-29-1: Ipronidazole | CymitQuimica [cymitquimica.com]

- 2. Ipronidazole - Wikipedia [en.wikipedia.org]

- 3. All About Nitroimidazole [unacademy.com]

- 4. bfr.bund.de [bfr.bund.de]

- 5. fao.org [fao.org]

- 6. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1015855-83-0) [witega.de]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. Internal standard - Wikipedia [en.wikipedia.org]

- 10. caymanchem.com [caymanchem.com]

- 11. 异丙硝唑-d3 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

- 13. Ipronidazole D3 | CAS 1015855-83-0 | LGC Standards [lgcstandards.com]

- 14. mhlw.go.jp [mhlw.go.jp]

- 15. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A major rat faecal metabolite of ipronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ipronidazole-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipronidazole-d3 is the deuterated analog of Ipronidazole, a nitroimidazole-class antiprotozoal agent primarily used in veterinary medicine.[1] The strategic incorporation of three deuterium atoms into the N-methyl group of the Ipronidazole molecule imparts a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry.[2][3][4] This guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of this compound, offering valuable insights for researchers and professionals in drug development and residue analysis.

Physicochemical Properties

This compound is a solid at room temperature and is soluble in methanol.[2][5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole | [2][6] |

| Synonyms | 2-Isopropyl-1-methyl-d3-5-nitro-1H-imidazole | [7] |

| CAS Number | 1015855-83-0 | [2][8][9] |

| Molecular Formula | C₇H₈D₃N₃O₂ | [2][5] |

| Formula Weight | 172.2 g/mol | [2][4][7] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [2][5] |

| Physical Form | Solid | [2] |

| Solubility | Soluble in Methanol | [2][5] |

Chemical Structure and Identification

The chemical structure of this compound is characterized by a 5-nitroimidazole ring, with a deuterated methyl group at the N1 position and an isopropyl group at the C2 position.

Caption: 2D Chemical Structure of this compound

Structural Identifiers:

-

SMILES: CC(C)C1=NC=C(N1C([2H])([2H])[2H])--INVALID-LINK--[O-][2]

-

InChI: InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3/i3D3[2]

Synthesis

Caption: Plausible Synthetic Workflow for this compound

Spectral Properties

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectral characteristics can be anticipated:

-

Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak at m/z 172.2, which is 3 Da higher than its non-deuterated counterpart, Ipronidazole (m/z 169.2). This mass shift is the basis for its use as an internal standard. The fragmentation pattern in MS/MS would be similar to that of Ipronidazole, with the key difference being that fragments containing the N-methyl group will be 3 Da heavier.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the isopropyl protons and the imidazole ring proton. The characteristic signal for the N-methyl protons, typically a singlet, would be absent due to the deuterium substitution.

-

¹³C NMR: The carbon NMR spectrum would be very similar to that of Ipronidazole. The carbon of the deuterated methyl group would exhibit a triplet multiplicity in a proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by vibrations of the nitro group (strong absorptions around 1500-1550 cm⁻¹ and 1300-1380 cm⁻¹), the imidazole ring, and the alkyl groups. The C-D stretching vibrations of the deuterated methyl group would appear at a lower frequency (around 2000-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

Metabolism

The metabolism of the parent compound, Ipronidazole, has been studied and primarily involves oxidation of the isopropyl group.[10] This biotransformation can lead to the formation of hydroxylated metabolites. A major metabolite is 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole.[10]

Caption: Simplified Metabolic Pathway of Ipronidazole

Application in Analytical Chemistry

The primary and most critical application of this compound is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its utility stems from its chemical and physical similarity to the analyte of interest, Ipronidazole, while being mass-distinguishable. This allows for accurate correction of variations in sample preparation, extraction efficiency, and instrument response.

Experimental Protocol: Quantification of Ipronidazole in Animal Tissue using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example based on established methods for the analysis of nitroimidazole residues in food products.

1. Sample Preparation and Extraction

-

Homogenize 5 g of the animal tissue sample.

-

Spike the homogenized sample with a known concentration of this compound internal standard solution.

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

Add extraction salts (e.g., magnesium sulfate and sodium chloride) and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant (acetonitrile layer).

2. Sample Clean-up (Dispersive Solid-Phase Extraction - d-SPE)

-

Transfer the supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient program to achieve separation of Ipronidazole from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ipronidazole: Monitor the transition from the precursor ion (m/z 170.1) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z 173.1) to a corresponding product ion.

-

-

4. Quantification

-

Construct a calibration curve using standards of Ipronidazole of known concentrations, each containing a fixed concentration of the this compound internal standard.

-

Calculate the concentration of Ipronidazole in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Analytical Workflow for Ipronidazole Quantification

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Ipronidazole residues in various matrices. Its chemical properties, being nearly identical to the parent compound, and its distinct mass make it the gold standard for use as an internal standard in mass spectrometric methods. This guide has provided a detailed overview of its chemical structure, properties, and a representative analytical workflow, underscoring its importance in regulatory monitoring and food safety.

References

- 1. Ipronidazole - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. This compound (1-methyl-d3) | LGC Standards [lgcstandards.com]

- 7. Metabolism of 5-isopropyl-1-methyl-2-nitro-1H-imidazole. Identification of some urinary metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A major rat faecal metabolite of ipronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. fao.org [fao.org]

An In-depth Technical Guide to the Synthesis and Purification of Ipronidazole-d3

This guide provides a comprehensive technical overview for the synthesis and purification of Ipronidazole-d3, a crucial isotopically labeled internal standard for quantitative analyses. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of established chemical principles and practical, field-proven insights. This document emphasizes the rationale behind experimental choices to ensure both scientific integrity and successful replication.

Strategic Overview: The Synthetic Pathway to this compound

The synthesis of this compound (1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole) is most effectively achieved through a two-step process. This strategy involves the initial synthesis of the core heterocyclic precursor, 2-isopropyl-5-nitroimidazole, followed by its N-alkylation using a deuterated methylating agent. This approach allows for the precise and efficient incorporation of the deuterium label at the final stage.

The overall synthetic workflow is depicted below:

Caption: Overall workflow for the synthesis and purification of this compound.

Synthesis of the Precursor: 2-isopropyl-5-nitroimidazole

The initial step is the nitration of 2-isopropylimidazole. This reaction must be carefully controlled due to its exothermic nature.

Causality of Experimental Choices

-

Choice of Nitrating Agent : A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent for aromatic and heteroaromatic systems. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Temperature Control : The nitration of imidazoles can be highly exothermic. Maintaining a low temperature during the addition of the substrate is crucial to prevent runaway reactions and the formation of undesired byproducts.

Experimental Protocol

-

Preparation of the Nitrating Mixture : In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice-salt bath to maintain a temperature below 10 °C.

-

Nitration Reaction : Dissolve 2-isopropylimidazole in a portion of the pre-cooled nitrating mixture. Slowly add this solution to the bulk nitrating mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring : After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up : Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base, such as aqueous ammonia or sodium hydroxide, until the pH is approximately 7. This will precipitate the crude 2-isopropyl-5-nitroimidazole.

-

Isolation : Collect the precipitate by vacuum filtration, wash with cold water to remove any residual salts, and dry under vacuum.

N-methylation with Iodomethane-d3: Introduction of the Isotopic Label

The second and final synthetic step is the N-methylation of the 2-isopropyl-5-nitroimidazole precursor with iodomethane-d3.

Causality of Experimental Choices

-

Choice of Deuterated Methylating Agent : Iodomethane-d3 (CD₃I) is an excellent choice for this reaction due to the high reactivity of the carbon-iodine bond, which facilitates the nucleophilic attack by the imidazole nitrogen. Its use ensures the specific incorporation of the trideuteriomethyl group.

-

Base Selection : A suitable base, such as sodium hydride or potassium carbonate, is required to deprotonate the imidazole nitrogen, forming a more nucleophilic imidazolate anion, which then readily reacts with the iodomethane-d3.

-

Solvent : An aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, is ideal for this type of reaction as it can dissolve the reactants and does not interfere with the nucleophilic substitution.

Experimental Protocol

-

Deprotonation : In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 2-isopropyl-5-nitroimidazole and a suitable base (e.g., potassium carbonate) in an aprotic polar solvent (e.g., acetonitrile).

-

Addition of Iodomethane-d3 : To the stirred suspension, add iodomethane-d3 dropwise at room temperature.

-

Reaction and Monitoring : Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC until the starting material is consumed.

-

Work-up : After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Purification of this compound

Achieving high purity is paramount for an analytical standard. A combination of recrystallization and chromatographic techniques is recommended.

Recrystallization

Recrystallization is an effective method for removing impurities from solid organic compounds.[1][2] The choice of solvent is critical for successful purification.[1]

-

Solvent Selection : An ideal solvent for recrystallization should dissolve the solute (this compound) well at elevated temperatures but poorly at low temperatures. Common solvents to screen for nitroimidazole compounds include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

-

General Procedure :

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.[3]

-

Chromatographic Purification

For achieving the highest purity (≥98%), preparative High-Performance Liquid Chromatography (HPLC) is often necessary. Analytical HPLC methods for nitroimidazoles can be adapted for this purpose.[4][5][6]

| Parameter | Typical Conditions for Nitroimidazole Purification | Rationale |

| Stationary Phase | Reversed-phase C18 silica gel | The nonpolar C18 stationary phase is well-suited for retaining moderately polar compounds like Ipronidazole. |

| Mobile Phase | A gradient of acetonitrile and water or methanol and water. | The gradient elution allows for the effective separation of the target compound from both more and less polar impurities. |

| Additive | A small amount of formic acid or a phosphate buffer. | These additives can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. |

| Detection | UV detection at a wavelength where Ipronidazole has strong absorbance (e.g., around 310-320 nm). | This allows for the selective detection and collection of the product peak. |

Table 1: Typical HPLC Purification Parameters for this compound

Solid Phase Extraction (SPE) can also be employed as a preliminary clean-up step before HPLC.[7]

Quality Control and Characterization

The identity, purity, and isotopic enrichment of the final this compound product must be rigorously confirmed using various analytical techniques.

Structural Confirmation and Purity Assessment

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The absence of a signal corresponding to the N-methyl group (around 3.7-4.0 ppm) confirms the successful incorporation of the deuterated methyl group. The remaining proton signals should be consistent with the structure of Ipronidazole.

-

¹³C NMR : The spectrum should be consistent with the carbon skeleton of Ipronidazole.

-

-

Mass Spectrometry (MS) :

-

Electrospray ionization (ESI) or another soft ionization technique will show the molecular ion peak at the expected m/z for the deuterated compound (C₇H₈D₃N₃O₂), which is approximately 172.1.[8] High-resolution mass spectrometry can be used to confirm the elemental composition.

-

-

Purity Analysis :

-

HPLC-UV : A high-purity sample should show a single major peak at the expected retention time. The purity can be calculated based on the peak area percentage.

-

The relationship between these analytical techniques for quality control is illustrated below:

Caption: Quality control workflow for the verification of synthesized this compound.

Conclusion

The synthesis and purification of this compound, while requiring careful execution, can be reliably achieved through the outlined two-step synthetic pathway followed by rigorous purification. The key to success lies in the precise control of reaction conditions, particularly temperature during nitration, and the selection of appropriate purification techniques to achieve the high purity required for its use as an internal standard. The analytical characterization methods described are essential to validate the final product's identity, purity, and isotopic enrichment, ensuring its suitability for sensitive quantitative applications.

References

- 1. mt.com [mt.com]

- 2. LabXchange [labxchange.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. Ipronidazole | C7H11N3O2 | CID 26951 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ipronidazole-d3: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ipronidazole-d3, a deuterated isotopologue of the nitroimidazole antiprotozoal agent, Ipronidazole. We will delve into its core molecular attributes, the rationale and methodology behind its synthesis, and its critical application as an internal standard in bioanalytical assays. This document is intended to serve as an in-depth resource, furnishing researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary for the effective utilization of this compound in a laboratory setting. We will explore the causality behind experimental choices, ensuring that every described protocol is a self-validating system, grounded in authoritative scientific principles.

Introduction: The Significance of Deuterated Standards in Bioanalysis

In the realm of quantitative bioanalysis, particularly within the domain of liquid chromatography-mass spectrometry (LC-MS/MS), the pursuit of accuracy and precision is paramount.[1] Biological matrices are inherently complex, introducing variability during sample preparation and analysis that can significantly impact the reliability of results.[1][2] To mitigate these variables, the use of an internal standard (IS) is a well-established and indispensable practice.[3][4]

An ideal internal standard co-elutes with the analyte of interest and exhibits nearly identical physicochemical properties, thereby compensating for fluctuations in sample extraction, recovery, and ionization efficiency.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for this purpose.[2][4] The incorporation of deuterium, a stable isotope of hydrogen, into a drug molecule results in a compound with a higher mass but virtually identical chemical properties to its non-deuterated counterpart.[5] This subtle yet significant modification allows for its distinct detection by a mass spectrometer while ensuring it behaves similarly to the analyte throughout the analytical workflow.[6]

This compound is the deuterated form of Ipronidazole, an antiprotozoal agent.[7] Its primary application lies in its use as an internal standard for the precise quantification of Ipronidazole in various biological samples.[7][8] The deuterium labeling on the methyl group provides a stable mass shift, crucial for accurate mass spectrometric analysis.[9][10]

Core Molecular Attributes of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈D₃N₃O₂ | [7] |

| C₇D₃H₈N₃O₂ | [10][11][12] | |

| C₇²H₃H₈N₃O₂ | [9][13] | |

| Molecular Weight | 172.20 g/mol | [9][10][11][12] |

| 172.2 g/mol | [7] | |

| CAS Number | 1015855-83-0 | [7][9][10][11][12] |

| Formal Name | 1-(methyl-d₃)-2-(1-methylethyl)-5-nitro-1H-imidazole | [7] |

| Synonyms | 2-Isopropyl-1-methyl-d3-5-nitro-1H-imidazole | [10][11][12] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [7] |

| Appearance | Solid | [7] |

| Solubility | Soluble in Methanol | [7] |

| Unlabeled CAS Number | 14885-29-1 | [9][13] |

| Unlabeled Molecular Weight | 169.18 g/mol | [14] |

The Rationale and Synthesis of this compound

The strategic placement of deuterium atoms is a critical aspect of synthesizing an effective stable isotope-labeled internal standard. The goal is to introduce deuterium at a site that is not susceptible to exchange under typical analytical conditions and provides a clear mass shift without altering the compound's fundamental chemical behavior.

3.1. The "Kinetic Isotope Effect" and Its Implications

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic reactions that involve the cleavage of this bond.[5] While this effect is a cornerstone of developing "deuterated drugs" with altered metabolic profiles, for an internal standard, the primary goal is to ensure it chromatographically co-elutes and has similar ionization and extraction efficiencies to the analyte.[5][15][16][17] In the case of this compound, the deuteration is on the N-methyl group, which is generally metabolically stable, ensuring it reliably tracks the parent compound.

3.2. General Synthetic Approach

While specific proprietary synthesis methods may vary, a general and logical synthetic route for this compound would involve the use of a deuterated methylating agent to introduce the trideuteriomethyl group onto the imidazole ring of a suitable precursor.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 6. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1015855-83-0) [witega.de]

- 7. caymanchem.com [caymanchem.com]

- 8. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (1-methyl-d3) | LGC Standards [lgcstandards.com]

- 10. This compound VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. scbt.com [scbt.com]

- 13. Ipronidazole D3 | CAS 1015855-83-0 | LGC Standards [lgcstandards.com]

- 14. Ipronidazole | C7H11N3O2 | CID 26951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Who are the leading innovators in deuterated drug synthesis for the pharmaceutical industry? [pharmaceutical-technology.com]

- 17. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

A Technical Guide to the Application of Deuterium-Labeled Ipronidazole in Quantitative Analysis

Abstract

This technical guide provides a comprehensive overview of the deuterium-labeled internal standard of Ipronidazole (Ipronidazole-d3) for researchers, scientists, and professionals in drug development and food safety. Ipronidazole, a nitroimidazole antiprotozoal agent, is utilized in veterinary medicine, necessitating robust analytical methods for residue monitoring.[1][2] This document details the core principles of stable isotope dilution analysis, the rationale for using this compound, and provides detailed, field-proven protocols for its application in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide emphasizes the causality behind experimental choices to ensure technical accuracy and methodological robustness.

Introduction: The Need for Precise Ipronidazole Quantification

Ipronidazole is a veterinary drug from the nitroimidazole class used to treat and prevent protozoal infections, such as histomoniasis (blackhead disease) in turkeys and dysentery in swine.[1][3] As with many veterinary drugs, residues of Ipronidazole and its metabolites can persist in animal tissues, posing potential health risks to consumers. Regulatory bodies worldwide have established maximum residue limits (MRLs) for such compounds in food products, making their accurate and precise quantification a critical aspect of food safety.[4][5][6]

The metabolite 2-(2-hydroxyisopropyl)-1-methyl-5-nitroimidazole (HIP) is a key analyte in monitoring Ipronidazole use.[3] Quantitative analysis of Ipronidazole and its metabolites in complex biological matrices like animal tissue is challenging due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results.[7][8] The stable isotope dilution (SID) method, utilizing a deuterium-labeled internal standard like this compound, is the gold standard for overcoming these challenges.[9][10][11][12]

This guide will explore the physicochemical properties of this compound, the principles of its use, and a detailed workflow for its application in a regulatory-compliant analytical method.

Physicochemical Properties and Rationale for Use

An ideal internal standard (IS) should be chemically and physically similar to the analyte but distinguishable by the detector. A stable isotope-labeled standard, such as this compound, fulfills these criteria perfectly.

Table 1: Physicochemical Properties of Ipronidazole and this compound

| Property | Ipronidazole | This compound | Data Source(s) |

| IUPAC Name | 1-methyl-5-nitro-2-propan-2-ylimidazole | 1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole | [13][14] |

| CAS Number | 14885-29-1 | 1015855-83-0 | [13][14] |

| Molecular Formula | C₇H₁₁N₃O₂ | C₇H₈D₃N₃O₂ | [13][14] |

| Molecular Weight | 169.18 g/mol | 172.20 g/mol | [13][14][15] |

| Mass Shift | - | M+3 | [15] |

The Principle of Stable Isotope Dilution

The core principle of using this compound is that it behaves nearly identically to the native Ipronidazole throughout the entire analytical process—from extraction and sample cleanup to chromatographic separation and ionization.[11][12]

-

Co-elution: Both compounds have virtually the same retention time in liquid chromatography, ensuring they experience the same matrix effects at the point of ionization.[12]

-

Correction for Sample Loss: Any loss of analyte during the multi-step sample preparation is mirrored by a proportional loss of the internal standard.

-

Correction for Ionization Variability: Fluctuations in the mass spectrometer's ion source that affect the analyte will equally affect the deuterated standard.[7]

The quantification is based on the ratio of the MS response of the analyte to the response of the known, fixed concentration of the internal standard. This ratio remains constant even if the absolute signal intensity varies, providing highly accurate and precise results.[9]

Synthesis of Deuterium-Labeled Ipronidazole

The synthesis of deuterium-labeled compounds is a specialized process aimed at strategically replacing hydrogen atoms with deuterium.[16][17] For this compound, the labeling is typically on the N-methyl group.[13] This position is chemically stable and unlikely to undergo back-exchange with hydrogen atoms from the solvent or matrix.

A common synthetic approach involves using a deuterated methylating agent. For example, the precursor imidazole ring can be alkylated with deuterated methyl iodide (CD₃I) or another deuterated methyl source to introduce the trideuteromethyl group.[18][19]

Quantitative Analysis by LC-MS/MS: A Detailed Protocol

The following protocol is a synthesized example based on established methods for the analysis of nitroimidazoles in animal products.[20][21][22]

Core Experimental Workflow

The diagram below illustrates the complete analytical workflow from sample receipt to final data analysis.

References

- 1. Ipronidazole - Wikipedia [en.wikipedia.org]

- 2. Ipronidazole (Ref: Ro-7-1554) [sitem.herts.ac.uk]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. apps.fas.usda.gov [apps.fas.usda.gov]

- 6. Residues of veterinary medicinal products - Food Safety [food.ec.europa.eu]

- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. myadlm.org [myadlm.org]

- 9. scispace.com [scispace.com]

- 10. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1015855-83-0) [witega.de]

- 11. resolvemass.ca [resolvemass.ca]

- 12. resolvemass.ca [resolvemass.ca]

- 13. caymanchem.com [caymanchem.com]

- 14. Ipronidazole | C7H11N3O2 | CID 26951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound VETRANAL , analytical standard 1015855-83-0 [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]

- 20. mhlw.go.jp [mhlw.go.jp]

- 21. [Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ipronidazole-d3: Properties, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipronidazole-d3, the deuterated analog of the nitroimidazole antiprotozoal agent ipronidazole, serves as a critical internal standard for the quantitative analysis of its parent compound in various matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed analytical methodologies for its use, and insights into its application in research and drug development.

Part 1: Core Physicochemical Properties

This compound is a stable, isotopically labeled compound where three hydrogen atoms on the N-methyl group are replaced with deuterium. This substitution results in a mass shift of +3 atomic mass units, which is fundamental to its utility as an internal standard in mass spectrometry-based assays.

Identification and Nomenclature

| Property | Value | Source |

| Chemical Name | 1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole | |

| Synonyms | 2-Isopropyl-1-methyl-d3-5-nitro-1H-imidazole | |

| CAS Number | 1015855-83-0 | |

| Molecular Formula | C₇H₈D₃N₃O₂ | |

| Molecular Weight | 172.20 g/mol | |

| InChI Key | NTAFJUSDNOSFFY-HPRDVNIFSA-N |

Physical Properties

| Property | Value | Source |

| Appearance | Off-White to Yellow Solid | |

| Melting Point | 56-58°C | |

| Solubility | Soluble in Methanol. Slightly soluble in Acetonitrile, Chloroform, and DMSO. | |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years at -20°C |

Part 2: Synthesis and Spectroscopic Characterization

Synthesis

The synthesis of this compound typically involves the use of a deuterated methylating agent to introduce the trideuteromethyl group onto the imidazole ring of a suitable precursor. A common synthetic route would involve the reaction of 2-isopropyl-5-nitroimidazole with a deuterated methyl iodide (CD₃I) or a similar deuterated methyl source in the presence of a base. The precise reaction conditions are optimized to ensure high isotopic enrichment and chemical purity.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Mass spectrometry is the primary technique for which this compound is utilized. The mass spectrum will exhibit a molecular ion peak corresponding to its deuterated mass. The fragmentation pattern is expected to be similar to that of unlabeled ipronidazole, with key fragments showing a +3 mass shift if they retain the deuterated methyl group.

-

¹H NMR: The proton NMR spectrum of this compound will be similar to that of ipronidazole, with the notable absence of the singlet corresponding to the N-methyl protons. The remaining protons on the isopropyl group and the imidazole ring will be observable.

-

¹³C NMR: The carbon NMR spectrum will show signals for all seven carbon atoms. The carbon of the deuterated methyl group will exhibit a characteristic multiplet due to coupling with deuterium.

The IR spectrum of this compound will display characteristic absorption bands for the nitro group (NO₂), the C-N and C=C bonds of the imidazole ring, and the C-H bonds of the isopropyl group. The C-D stretching vibrations will appear at a lower frequency (around 2200-2000 cm⁻¹) compared to the C-H stretching vibrations.

Part 3: Analytical Applications and Methodologies

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly for the determination of ipronidazole residues in food products of animal origin, environmental samples, and in pharmacokinetic studies. Its use significantly improves the accuracy and precision of these methods by correcting for variations in sample preparation and instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common technique for the analysis of ipronidazole, and the use of this compound as an internal standard is a well-established practice.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of veterinary drug residues in complex matrices.

Experimental Protocol: QuEChERS for Animal Tissue

-

Homogenization: Weigh 10 g of homogenized tissue sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution to the sample.

-

Extraction Solvent Addition: Add 10 mL of acetonitrile to the tube.

-

Salting Out: Add a mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

-

Vortexing: Cap the tube and vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

-

d-SPE Cleanup: Transfer the supernatant to a new tube containing a mixture of primary secondary amine (PSA) and C18 sorbents.

-

Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

-

Final Preparation: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid, is commonly employed.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

MRM Transitions for Ipronidazole and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ipronidazole | 170.1 | 124.1 |

| This compound | 173.1 | 127.1 |

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than LC-MS/MS for this application, GC-MS can also be used for the analysis of ipronidazole. This compound serves as an effective internal standard in this method as well. Sample preparation for GC-MS may involve derivatization to improve the volatility and thermal stability of the analyte.

Part 4: Trustworthiness and Method Validation

The use of this compound as an internal standard is a cornerstone of a self-validating analytical system. Because the deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes chromatographically and experiences similar matrix effects and ionization suppression or enhancement. This co-behavior allows for reliable correction of analytical variability.

Method validation for the quantification of ipronidazole using this compound should be performed according to international guidelines (e.g., FDA, EMA) and should include the assessment of:

-

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

-

Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the matrix and in solution under various storage conditions.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of ipronidazole in a variety of complex matrices. Its well-characterized physical and chemical properties, coupled with its behavior as an ideal internal standard, make it a vital component in ensuring the safety and quality of food products and in advancing veterinary drug research. The methodologies outlined in this guide provide a robust framework for the effective application of this compound in a laboratory setting.

A Senior Scientist's Guide to the Certificate of Analysis for Ipronidazole-d3: Ensuring Analytical Precision

Introduction: The Lynchpin of Quantitative Analysis

In the realm of quantitative mass spectrometry, particularly within drug development and residue analysis, the accuracy of our results is fundamentally tethered to the quality of our reference standards. Ipronidazole-d3, the deuterated stable isotope-labeled internal standard (SIL-IS) for Ipronidazole, is a critical tool for achieving this accuracy.[1][2] Ipronidazole is a nitroimidazole antiprotozoal agent used in veterinary medicine, and monitoring its presence in various matrices is crucial for regulatory compliance and safety.[3][4][5] The use of a SIL-IS like this compound is considered the gold standard in quantitative LC-MS assays.[6][7] It co-elutes with the non-labeled analyte and experiences identical conditions during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and variability.[8][9]

However, the mere presence of an internal standard is insufficient. Its utility is defined by its characterization, a comprehensive summary of which is presented in its Certificate of Analysis (CoA). This document is not a mere formality; it is the foundational data package that validates the standard's identity, purity, and isotopic integrity. This guide provides an in-depth deconstruction of a typical CoA for this compound, explaining the causality behind each analytical test and empowering researchers to critically evaluate and confidently utilize this essential reagent.

Deconstructing the Certificate of Analysis: A Multi-Point Validation System

A robust CoA is a self-validating system where orthogonal analytical techniques converge to provide a complete picture of the reference material. The logical flow of this characterization ensures that each critical parameter is independently verified.

Caption: Logical workflow for the analytical characterization of this compound.

Identification and Physicochemical Properties

This initial section provides the fundamental identity of the compound. It serves as the primary descriptor, linking the physical material to its chemical definition.

| Parameter | Typical Specification | Significance |

| Compound Name | This compound | The common name of the deuterated standard. |

| Formal Name | 1-(methyl-d3)-2-(1-methylethyl)-5-nitro-1H-imidazole | Unambiguous IUPAC-based nomenclature.[1] |

| CAS Number | 1015855-83-0 | A unique registry number for this specific chemical substance.[2] |

| Molecular Formula | C₇H₈D₃N₃O₂ | Confirms the elemental composition, including the three deuterium atoms.[1] |

| Formula Weight | 172.2 g/mol | The calculated molecular weight based on the isotopic composition.[10] |

| Appearance | A solid (e.g., White to Off-White Powder) | A basic quality control check for gross contamination or degradation. |

| Solubility | Methanol: Soluble | Critical information for preparing stock solutions for analysis.[1][10] |

Chemical Purity: Quantifying the Target Molecule

The chemical purity value determines the proportion of the material that is the target molecule, this compound, relative to any organic or inorganic impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for this assessment due to its high resolving power.

The rationale for using a reversed-phase method (e.g., with a C18 column) is that Ipronidazole, a moderately polar molecule, will have good retention and can be effectively separated from more polar or less polar synthesis byproducts and degradants.

Table 2: Example Chromatographic Purity Data

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Purity by HPLC (270 nm) | 99.8% | ≥ 98.0% |

| Largest Impurity | 0.15% | ≤ 0.5% |

| Total Impurities | 0.20% | ≤ 2.0% |

-

System Preparation: An HPLC system with a UV detector is used. The mobile phase is filtered and degassed.[11][12]

-

Column: A C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 3.5 µm) is equilibrated with the initial mobile phase conditions.[12]

-

Mobile Phase:

-

Phase A: Water with 0.1% Formic Acid.

-

Phase B: Acetonitrile with 0.1% Formic Acid.[9]

-

Rationale: Formic acid is a common modifier that improves peak shape and is compatible with mass spectrometry if an LC-MS method is used for peak identification.

-

-

Gradient Elution: A linear gradient is employed, for example, starting from 10% B to 95% B over 15 minutes. This ensures that impurities with a wide range of polarities are eluted and detected.

-

Sample Preparation: A solution of this compound is accurately prepared in methanol at a concentration of approximately 1 mg/mL.

-

Injection and Detection: A 10 µL volume is injected. The chromatogram is monitored at a wavelength where the nitroimidazole chromophore has strong absorbance, typically around 270-320 nm.[11][12]

-

Data Analysis: Purity is calculated based on the area percent of the main this compound peak relative to the total area of all detected peaks.

Identity and Isotopic Enrichment: The Mass Spectrometry Verdict

Mass Spectrometry (MS) serves two critical functions: it unequivocally confirms the identity of the compound by measuring its mass, and it determines the isotopic purity or enrichment. For a deuterated standard, high isotopic enrichment is paramount to prevent signal interference (crosstalk) with the analyte's natural isotope abundance peaks in an LC-MS/MS assay.[6]

The analysis is typically performed via Electrospray Ionization (ESI) in positive mode, which will protonate the this compound molecule to form the [M+H]⁺ ion.

Table 3: Example Mass Spectrometry Data

| Parameter | Result | Specification | Significance |

|---|---|---|---|

| [M+H]⁺ (Observed) | 173.1 | Conforms to calculated (173.11) | Confirms the molecular mass and thus the identity of the d3-labeled compound. |

| Isotopic Purity (d₃) | 99.6% | ≥ 98% | Ensures minimal contribution from unlabeled (d₀) or lesser-labeled species. |

| d₀ Content | < 0.1% | Report Value | Confirms negligible amount of unlabeled Ipronidazole, preventing artificial inflation of analyte results. |

-

System: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

LC Conditions: A short isocratic or rapid gradient elution using the same column and mobile phases as the purity analysis is sufficient to introduce a clean sample into the MS.

-

Sample Preparation: A dilute solution (e.g., 10 µg/mL) of this compound is prepared in the initial mobile phase.

-

MS Acquisition: The mass spectrometer is set to acquire full scan data in positive ESI mode over a relevant m/z range (e.g., 100-300 amu).

-

Data Analysis:

-

Identity: The mass of the most abundant peak in the spectrum is compared to the theoretical exact mass of the protonated this compound molecule.

-

Isotopic Enrichment: The relative intensities of the ion peaks corresponding to the d₀, d₁, d₂, and d₃ species are measured. The isotopic purity is calculated as the percentage of the d₃ peak intensity relative to the sum of all isotopic species.

-

Structural Confirmation: The NMR Blueprint

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific atomic arrangement, ensuring the deuterium labels are in the correct position and that the overall structure is correct. For this compound, the label is on the N-methyl group (1-(methyl-d3)).[1]

A ¹H NMR spectrum is most informative. It will show signals for all hydrogen atoms in the molecule. Crucially, the signal corresponding to the N-methyl protons (typically a singlet around 3.5-4.0 ppm) should be absent or significantly diminished, confirming successful deuteration at that specific site. The other signals (e.g., for the isopropyl group and the imidazole ring proton) should be present with the correct chemical shift, integration, and multiplicity.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d or DMSO-d₆). A small amount of a reference standard like Tetramethylsilane (TMS) is added.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Acquisition: A standard 1D proton experiment is run, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is processed (Fourier transform, phase correction, baseline correction). The chemical shifts of the observed peaks are compared to a reference spectrum or to predicted values to confirm the structure. The integration of the N-methyl region is checked to confirm the high level of deuteration.

Application in a Quantitative Workflow

The ultimate purpose of this rigorous characterization is to ensure the reliable performance of this compound as an internal standard in a quantitative assay, such as the analysis of Ipronidazole in animal-derived food products.[13][14]

Caption: Workflow for using this compound as an internal standard in LC-MS/MS.

Conclusion

The Certificate of Analysis for a deuterated internal standard like this compound is far more than a simple data sheet. It is a testament to a rigorous, multi-faceted analytical process designed to guarantee the material's fitness for purpose. By understanding the "why" and "how" behind each test—from HPLC purity to MS-based isotopic enrichment and NMR structural confirmation—researchers, scientists, and drug development professionals can operate with a higher degree of confidence. This assurance translates directly into the integrity, reproducibility, and defensibility of their quantitative data, which is the cornerstone of sound scientific and regulatory decision-making.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bfr.bund.de [bfr.bund.de]

- 5. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. resolvemass.ca [resolvemass.ca]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | CAS 1015855-83-0 | Cayman Chemical | Biomol.com [biomol.com]

- 11. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

Ipronidazole-d3 in Advanced Quantitative Mass Spectrometry: A Process Control Standard for Integrated Proteomics Workflows

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ipronidazole-d3, a stable isotope-labeled internal standard, and its strategic application in mass spectrometry-based research. While traditionally utilized for monitoring the parent drug, Ipronidazole, in food safety and veterinary medicine, this document recontextualizes its utility for the rigorous demands of proteomics and associated drug development research.[1][2][3] As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale, ensuring that each experimental choice is understood and each protocol is a self-validating system.

The core proposition of this guide is the application of this compound not as a direct quantifier for proteins, but as a crucial process control internal standard (PC-IS) . In complex workflows, particularly those integrating proteomics with metabolomics or pharmacokinetic studies, a PC-IS is invaluable for monitoring and normalizing variations in sample extraction and preparation, ensuring the integrity of the entire analytical process.[4][5]

Part 1: The Foundational Role of Stable Isotope-Labeled Internal Standards

Quantitative mass spectrometry is susceptible to variations that can compromise data accuracy and reproducibility.[6] These variations arise from multiple stages of the analytical workflow:

-

Sample Preparation: Analyte loss is common during complex procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[4][7]

-

Instrumental Variability: Minor fluctuations in injection volume and mass spectrometer sensitivity can lead to significant signal drift.[6][8]

-

Matrix Effects: Co-eluting components from complex biological matrices (e.g., plasma, tissue lysates) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4][6]

An ideal internal standard co-elutes with the analyte and experiences identical variations. A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard because it is chemically identical to its unlabeled counterpart, ensuring it behaves identically during extraction and ionization.[8][9] However, its mass is shifted due to the deuterium labels, allowing the mass spectrometer to distinguish it from the native analyte.[10][11] By adding a known concentration of this compound at the very beginning of the sample preparation process, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[8] This ratio remains constant even if sample is lost or if matrix effects occur, thereby correcting for these variations and ensuring a robust and accurate measurement.[8]

Diagram: The Principle of Internal Standard Normalization

This diagram illustrates how a stable isotope-labeled internal standard (IS) corrects for analyte loss during sample preparation. The ratio of the analyte to the IS remains constant, ensuring accurate quantification despite variations in recovery.

Caption: Internal standard normalization workflow.

Part 2: Strategic Application in Integrated Proteomics

While proteomics traditionally focuses on large biomolecules, research increasingly involves the interplay between proteins and small molecules, such as drugs, metabolites, or environmental compounds. For instance, understanding a drug's mechanism of action requires quantifying not only its effect on the proteome but also the concentration of the drug itself within the cellular or tissue environment.

This is where this compound finds its application: as a workflow and extraction efficiency standard . When a study requires the analysis of both proteins and small molecules from the same sample, a robust extraction protocol that efficiently recovers both classes of molecules is necessary. This compound can be spiked into the initial sample lysate to serve as a reliable marker for the recovery of other small, moderately polar molecules.

Causality Behind Experimental Choices:

-

Why this compound? Its chemical properties—moderate polarity and solubility in common organic solvents like acetonitrile and acetone—make it an excellent proxy for a wide range of small molecule drugs and metabolites that are often extracted under similar conditions.[12][13][14]

-

When to Spike? The internal standard must be added at the earliest possible stage, ideally to the biological matrix before any extraction steps.[9][15] This ensures that the standard experiences the same potential for loss as the target analyte throughout the entire sample handling process.

-

Self-Validating System: By monitoring the absolute response of this compound across a batch of samples, significant deviations can flag individual samples that have failed the preparation process (e.g., due to pipetting errors or incomplete extraction). A consistent internal standard signal across all samples provides confidence in the integrity of the entire batch.[8]

Part 3: Experimental Protocols and Methodologies

The following protocols are designed as a template. Researchers must perform in-house validation to ensure fitness for their specific application and matrix, adhering to FDA and ICH guidelines.[16][17][18]

Chemical and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 1015855-83-0 | [1][10] |

| Molecular Formula | C₇D₃H₈N₃O₂ | [10] |

| Molecular Weight | 172.20 g/mol | [10][11] |

| Mass Shift | M+3 | [10] |

| Synonym | 2-Isopropyl-1-methyl-d3-5-nitro-1H-imidazole | [10] |

Protocol 1: Sample Preparation and Internal Standard Spiking

This protocol describes a protein precipitation and extraction procedure suitable for recovering both proteins and small molecules from a plasma sample.

-

Preparation of this compound Stock Solution:

-

Accurately weigh ~1 mg of this compound neat standard.

-

Dissolve in an appropriate volume of methanol or acetonitrile to create a 1 mg/mL primary stock solution.

-

Perform serial dilutions to create a working internal standard (WIS) solution at a concentration of 1 µg/mL. Store all solutions at -20°C or below.

-

-

Sample Spiking and Protein Precipitation:

-

Aliquot 100 µL of biological sample (e.g., human plasma) into a 1.5 mL low-binding microcentrifuge tube.[5]

-

Add 10 µL of the 1 µg/mL this compound WIS to each sample, calibration standard, and quality control (QC) sample. This results in a final concentration of 100 ng/mL.

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. This high ratio of organic solvent efficiently precipitates proteins while keeping small molecules in solution.[14]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

-

Extraction and Isolation:

-

Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant, which contains the small molecules (including the analyte and this compound), to a new tube.

-

The protein pellet can be retained for separate proteomics analysis (e.g., digestion and peptide cleanup).

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[12]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[14]

-

Protocol 2: LC-MS/MS Method Parameters

This method uses a standard reverse-phase C18 column, which is suitable for retaining and separating Ipronidazole and many other small molecule drugs.

-

Liquid Chromatography (LC) System:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.[12]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The following precursor and product ions are typical for Ipronidazole and its labeled standard. These must be optimized on the specific instrument being used.

-

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| Ipronidazole | m/z 170.1 | m/z 124.1 | Optimized (e.g., 15-25) |

| This compound | m/z 173.1 | m/z 127.1 | Optimized (e.g., 15-25) |

Rationale for Ion Selection: The precursor ion is the protonated molecule [M+H]⁺. The product ion is a stable fragment resulting from collision-induced dissociation, chosen for its high intensity and specificity. The 3-Dalton shift is maintained in both the precursor and the fragment ion, confirming the identity of the internal standard.

Diagram: Integrated Small Molecule and Proteomics Workflow

This diagram outlines a parallel workflow for analyzing both small molecules and proteins from a single biological sample, highlighting the role of this compound as a process control standard.

Caption: Parallel analysis workflow for small molecules and proteins.

Part 4: Method Validation for Trustworthiness

To ensure that the analytical method is fit for its intended purpose, a thorough validation is required.[16] This process demonstrates that the protocol is accurate, precise, and reliable. The following parameters should be assessed according to regulatory guidelines such as those from the FDA or ICH.[17][19][20]

Key Validation Parameters

| Parameter | Definition & Purpose | Acceptance Criteria (Typical) |

| Specificity / Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples. |

| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing QC samples at known concentrations. | Mean value should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as %CV. | Coefficient of Variation (CV) should not exceed 15% (20% at the LLOQ). |

| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria must be met. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). | No significant impact on accuracy and precision when parameters are slightly varied. |

By systematically evaluating these characteristics, researchers can establish a self-validating system that generates trustworthy and defensible data, a cornerstone of high-quality scientific research and drug development.

References

- 1. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1015855-83-0) [witega.de]

- 2. bfr.bund.de [bfr.bund.de]

- 3. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. insights.allumiqs.com [insights.allumiqs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. clinicalpub.com [clinicalpub.com]

- 8. nebiolab.com [nebiolab.com]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. Ipronidazole D3 | CAS 1015855-83-0 | LGC Standards [lgcstandards.com]

- 12. mhlw.go.jp [mhlw.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]